![molecular formula C7H4INO4 B2573510 2-Hydroxy-3-iodo-5-nitrobenzaldehyde CAS No. 70331-81-6](/img/structure/B2573510.png)
2-Hydroxy-3-iodo-5-nitrobenzaldehyde
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Description
2-Hydroxy-3-iodo-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4INO4 . It is a derivative of benzaldehyde, which is a nitroaromatic compound .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-iodo-5-nitrobenzaldehyde consists of a benzene ring with hydroxy (OH), iodo (I), and nitro (NO2) functional groups attached. The molecule has an average mass of 293.015 Da and a monoisotopic mass of 292.918488 Da .Physical And Chemical Properties Analysis
2-Hydroxy-3-iodo-5-nitrobenzaldehyde has a density of 2.2±0.1 g/cm3, a boiling point of 303.5±42.0 °C at 760 mmHg, and a flash point of 137.3±27.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Supramolecular Chemistry
2-Hydroxy-3-iodo-5-nitrobenzaldehyde: is involved in three-dimensional aggregation forming sheets linked by a combination of C-H…O hydrogen bonds and iodo-nitro interactions . These sheets are further connected through aromatic π-π stacking interactions . This compound exemplifies the intricate interplay of weak intermolecular forces, which is a fundamental aspect of supramolecular chemistry and the design of new molecular assemblies.
Schiff Base Synthesis
The compound is used in the synthesis of novel Schiff bases through condensation reactions with primary amines . Schiff bases have a wide range of applications, including organic synthesis, coordination chemistry, and biological sciences. They exhibit diverse biological activities such as antitumor, antimicrobial, antifungal, and antiviral properties.
Crystal Engineering
2-Hydroxy-3-iodo-5-nitrobenzaldehyde: plays a role in crystal engineering, where its molecular and supramolecular structures are analyzed. The study of its crystal structure via X-ray diffraction reveals the nature of its intermolecular interactions, which is crucial for understanding and predicting the mechanical strength and stability of the crystal .
Biological Activity Studies
Research has been conducted on the biological activity of metal complexes derived from this compound, particularly as antibacterial agents . Additionally, antimicrobial studies of Schiff bases derived from this compound have been explored, highlighting its potential in developing new therapeutic agents.
Drug Release Systems
There is ongoing research into drug release systems based on 2-Hydroxy-3-iodo-5-nitrobenzaldehyde . Such systems aim to utilize the compound’s properties to achieve controlled release of drugs, which could be pivotal in enhancing the efficacy of various treatments .
Materials Science
In materials science, the compound is used for the preparation of materials that have specific functions or properties. For instance, it can be an intermediate in the synthesis of explosives, organic synthesis, pesticides, and dyestuffs .
properties
IUPAC Name |
2-hydroxy-3-iodo-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWDOFIWJSFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-iodo-5-nitrobenzaldehyde |
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